molecular formula C32H52N2O15 B12417646 Mal-PEG11-mal

Mal-PEG11-mal

Cat. No.: B12417646
M. Wt: 704.8 g/mol
InChI Key: SLYDCUAENJTMFF-UHFFFAOYSA-N
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Description

It is primarily used for polypeptide or small molecule conjugation. The compound has a molecular formula of C32H52N2O15 and a molecular weight of 704.77 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-PEG11-mal is synthesized through a series of reactions involving polyethylene glycol (PEG) and maleimide groups. The synthesis typically involves the following steps:

    Activation of PEG: Polyethylene glycol is activated by reacting with a suitable activating agent, such as tosyl chloride, to form a PEG-tosylate intermediate.

    Introduction of Maleimide Groups: The PEG-tosylate intermediate is then reacted with maleimide to introduce maleimide groups at both ends of the PEG chain

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced under cGMP (current Good Manufacturing Practice) conditions to meet the requirements for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Mal-PEG11-mal undergoes various chemical reactions, including:

    Substitution Reactions: The maleimide groups in this compound react with sulfhydryl groups (-SH) in polypeptides or small molecules to form stable thioether bonds

    Conjugation Reactions: It is used as a crosslinker to conjugate polypeptides or small molecules, enhancing their stability and functionality

Common Reagents and Conditions

    Reagents: Common reagents used in reactions with this compound include polypeptides or small molecules containing sulfhydryl groups.

    Conditions: Reactions are typically carried out in aqueous buffers at pH 6.5 to 7.5

Major Products

The major products formed from reactions involving this compound are conjugated polypeptides or small molecules with enhanced stability and functionality.

Scientific Research Applications

Mal-PEG11-mal has a wide range of applications in scientific research, including:

    Chemistry: It is used as a crosslinker in the synthesis of complex molecules and polymers

    Biology: In biological research, this compound is used to conjugate proteins, peptides, and other biomolecules, facilitating the study of their interactions and functions

    Medicine: It is employed in the development of drug delivery systems and therapeutic agents, enhancing their stability and targeting capabilities

    Industry: this compound is used in the production of advanced materials and coatings, improving their properties and performance

Mechanism of Action

Mal-PEG11-mal exerts its effects through the formation of stable thioether bonds with sulfhydryl groups in polypeptides or small molecules. The maleimide groups in this compound specifically react with sulfhydryl groups, resulting in the conjugation of the target molecules. This conjugation enhances the stability and functionality of the target molecules, making them suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

    Biotin-PEG11-Maleimide: Similar to Mal-PEG11-mal, this compound contains a maleimide group and a PEG spacer arm. .

    Maleimide-PEG11-Biotin: Another similar compound used for biotinylation, with applications in protein labeling and crosslinking

Uniqueness

This compound is unique due to its homobifunctional nature, allowing it to conjugate two molecules simultaneously. This property makes it highly versatile for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C32H52N2O15

Molecular Weight

704.8 g/mol

IUPAC Name

1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione

InChI

InChI=1S/C32H52N2O15/c35-29-1-2-30(36)33(29)5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-6-34-31(37)3-4-32(34)38/h1-4H,5-28H2

InChI Key

SLYDCUAENJTMFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O

Origin of Product

United States

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